N'-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N-(2-methylpropyl)ethanediamide
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Description
N'-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N-(2-methylpropyl)ethanediamide is a useful research compound. Its molecular formula is C18H27ClN4O2 and its molecular weight is 366.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 366.1822538 g/mol and the complexity rating of the compound is 431. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The compound, also known as F5266-0402 or VU0640102-1, primarily targets the D4 dopamine receptor . Dopamine receptors are a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system (CNS). The D4 subtype is known to influence cognitive and emotional processes .
Mode of Action
This compound acts as a potent and selective ligand for the D4 dopamine receptor . A ligand is a substance that forms a complex with a biomolecule to serve a biological purpose. In this case, the compound binds to the D4 dopamine receptor, initiating a biochemical reaction .
Biochemical Pathways
Upon binding to the D4 dopamine receptor, the compound influences the dopaminergic pathways in the brain . These pathways play crucial roles in a variety of functions including reward, memory, and motor control among others .
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its interaction with the D4 dopamine receptor. By acting as a ligand for this receptor, it can influence various neurological processes, potentially leading to changes in cognition and emotion .
Biological Activity
N'-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N-(2-methylpropyl)ethanediamide, also known by its CAS number 1049414-74-5, is a complex organic compound that has garnered significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C21H26ClN3O3, with a molecular weight of 403.9 g/mol. The compound features a piperazine ring, which is often associated with various pharmacological activities.
The biological activity of this compound can be attributed to its interaction with several neurotransmitter receptors. Notably, it has shown high affinity for the dopamine D4 receptor, with an IC50 value of 0.057 nM, indicating strong selectivity over D2 receptors and other targets such as serotonin 5-HT1A and adrenergic alpha1 receptors . This selectivity is crucial for minimizing side effects while maximizing therapeutic efficacy.
Pharmacological Activities
- Antimicrobial Activity : Preliminary studies have indicated that derivatives of this compound exhibit significant antimicrobial properties. For instance, related compounds demonstrated effectiveness against various bacterial strains, including Salmonella typhi and Bacillus subtilis, showcasing moderate to strong antibacterial activity .
- Anticancer Potential : Research has also explored the anticancer properties of similar compounds. In vitro studies have shown that certain derivatives exhibit cytotoxic effects on cancer cell lines, although they were less potent than standard chemotherapeutics like 5-fluorouracil .
- Neuropharmacological Effects : The compound's interaction with dopamine receptors suggests potential applications in treating neurological disorders such as schizophrenia or Parkinson's disease. The modulation of dopaminergic pathways can lead to improved therapeutic outcomes in these conditions.
Case Studies and Research Findings
A variety of studies have been conducted to evaluate the biological activity of this compound and its derivatives:
Properties
IUPAC Name |
N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-N'-(2-methylpropyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27ClN4O2/c1-14(2)13-21-18(25)17(24)20-7-8-22-9-11-23(12-10-22)16-5-3-15(19)4-6-16/h3-6,14H,7-13H2,1-2H3,(H,20,24)(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVFFAOVHAIMBDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C(=O)NCCN1CCN(CC1)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.